molecular formula C12H18ClNO2 B1523013 6-Amino-6-phenylhexanoic acid hydrochloride CAS No. 1258641-21-2

6-Amino-6-phenylhexanoic acid hydrochloride

Cat. No.: B1523013
CAS No.: 1258641-21-2
M. Wt: 243.73 g/mol
InChI Key: TZLHGCHKSJJHQP-UHFFFAOYSA-N
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Description

6-Amino-6-phenylhexanoic acid hydrochloride is a chemical compound with the CAS Number: 1258641-21-2 . It has a molecular weight of 243.73 and its IUPAC name is this compound . It is in the form of an oil .


Molecular Structure Analysis

The molecular formula of this compound is C12H18ClNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15);1H .

Scientific Research Applications

1. Role in Molecular Structure and Chemical Synthesis

6-Amino-6-phenylhexanoic acid hydrochloride plays a vital role in chemical synthesis, especially in modified peptides. It's a synthetic lysine derivative without an α-amino group, used for its hydrophobic and flexible structure in the synthesis of various molecules (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

2. Importance in Nanotechnology

This compound has applications in nanotechnology, specifically in the solubilization of carbon nanotubes. It influences the aqueous solubility of functionalized single-wall carbon nanotubes, demonstrating its significant role in nanomaterial research and development (Zeng, Zhang, & Barron, 2005).

3. Use in Enzyme Studies

It's utilized in the study of enzymes like 6-aminohexanoic-acid-oligomer hydrolase. This provides insights into enzyme behavior, structure, and characteristics, which can be crucial for biochemical and pharmacological research (Kinoshita et al., 1981).

4. Application in Polymer Science

The acid is significant in the field of polymer science. It's used in the production of poly-3-hydroxyalkanoates with arylalkyl substituent groups, showcasing its versatility in synthesizing various polymers (Hazer, Lenz, & Fuller, 1996).

5. Involvement in Fluorescent Probing and Imaging

It has been employed in the development of fluorescent protecting groups for hydroxyl groups, applicable in DNA sequencing methods. This highlights its role in molecular biology and genetic engineering (Rasolonjatovo & Sarfati, 1998).

6. Use in Magnetic Material Synthesis

The compound is used in the synthesis of magnetic materials like spinel ferrites. This indicates its contribution to materials science, particularly in the development of magnetic materials (Chavarriaga et al., 2020).

7. Role in Biological Research

Its derivatives are used in biological luminescent labels for fluorescence bioimaging, indicating its importance in biological and medical research (Cao et al., 2011).

8. Contribution to Drug Delivery Systems

This compound is used in the synthesis of drug-polymer conjugates, aiding in the controlled release and targeted delivery of drugs (Etrych et al., 2002).

Safety and Hazards

The safety information available indicates that 6-Amino-6-phenylhexanoic acid hydrochloride is potentially hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include “May be corrosive to metals”, “Causes severe skin burns and eye damage”, and "May cause respiratory irritation" .

Mechanism of Action

The action environment of a compound refers to how environmental factors can influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds. For 6-Amino-6-phenylhexanoic acid hydrochloride, it’s known to be stable at room temperature .

Properties

IUPAC Name

6-amino-6-phenylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLHGCHKSJJHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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